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Compound of Interest

Compound Name: 2-methyl-2-phenylpropanoic acid

Cat. No.: B140370 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-
phenylpropanoic acid, a compound of interest in various fields of chemical research and drug

development. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses.

Spectroscopic Data Summary
The structural characterization of 2-methyl-2-phenylpropanoic acid (C₁₀H₁₂O₂) is

corroborated by the following spectroscopic data.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectral Data for 2-Methyl-2-phenylpropanoic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

~7.25 - 7.40 Multiplet 5H
Aromatic Protons

(C₆H₅)

1.60 Singlet 6H Methyl Protons (-CH₃)

Note: Predicted data based on typical chemical shifts for similar structures. The broadness of

the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data for 2-Methyl-2-phenylpropanoic Acid

Chemical Shift (δ) ppm Carbon Assignment

~183 Carboxylic Carbon (C=O)

~145 Aromatic C1 (ipso-carbon)

~128.5 Aromatic C3/C5 (meta-carbons)

~127 Aromatic C4 (para-carbon)

~126 Aromatic C2/C6 (ortho-carbons)

~47 Quaternary Carbon (C(CH₃)₂)

~26 Methyl Carbons (-CH₃)

Note: Data compiled from publicly available spectral databases.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 2-Methyl-2-phenylpropanoic Acid
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Frequency Range (cm⁻¹) Bond Vibration Description

2500 - 3300 O-H stretch
Very broad, characteristic of a

carboxylic acid dimer

~3060, 3030 C-H stretch (sp²) Aromatic C-H

~2980, 2940 C-H stretch (sp³) Aliphatic C-H

~1700 C=O stretch
Strong, sharp absorption for

the carboxylic acid carbonyl

~1600, 1495, 1450 C=C stretch
Aromatic ring skeletal

vibrations

~1300, 1230 C-O stretch & O-H bend Coupled vibrations

Note: Data is characteristic for phenyl-substituted carboxylic acids.[1]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Table 4: Mass Spectrometry Data for 2-Methyl-2-phenylpropanoic Acid (Electron Ionization)

m/z Ratio Proposed Fragment Notes

164 [C₁₀H₁₂O₂]⁺ Molecular Ion (M⁺)

119 [M - COOH]⁺ Loss of the carboxyl group

105 [C₇H₅O]⁺

91 [C₇H₇]⁺ Tropylium ion

77 [C₆H₅]⁺ Phenyl cation

41 [C₃H₅]⁺
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Note: Fragmentation pattern obtained from GC-MS analysis.[1] The base peak is often

observed at m/z 119.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1. NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 15-25 mg of 2-methyl-2-phenylpropanoic acid for ¹H NMR or 50-

100 mg for ¹³C NMR.[2]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

To ensure complete dissolution, the sample can be gently vortexed.

Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal

reference standard (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse

Number of Scans: 16-64

Relaxation Delay: 1-2 s

Acquisition Time: 2-4 s

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse
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Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 s

Acquisition Time: 1-2 s

2.2. IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

Grind approximately 1-2 mg of 2-methyl-2-phenylpropanoic acid with about 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. KBr is IR-transparent and serves as a matrix.

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a clear, transparent pellet.

Data Acquisition:

Obtain a background spectrum of a blank KBr pellet.

Place the KBr pellet containing the sample in the sample holder of the FT-IR instrument.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry Protocol (GC-MS with Electron Ionization)

Sample Preparation and Derivatization:

For GC-MS analysis of carboxylic acids, derivatization is often required to increase

volatility. A common method is silylation.

Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 60-70°C) to form the

trimethylsilyl (TMS) ester.
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GC-MS Parameters:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms).

Injection Mode: Split injection.

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few

minutes, then ramp to a higher temperature (e.g., 280°C).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight.

Scan Range: m/z 40-400.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-methyl-2-phenylpropanoic acid.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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